2-(2,4-Dimethoxyphenyl)-2-butanol
Description
2-(2,4-Dimethoxyphenyl)-2-butanol is a tertiary alcohol featuring a 2,4-dimethoxyphenyl substituent attached to the second carbon of a butanol backbone. The compound’s structure combines aromatic methoxy groups with a hydroxyl-bearing aliphatic chain, conferring unique physicochemical properties. Methoxy groups at the 2- and 4-positions of the phenyl ring enhance electron-donating effects, influencing reactivity and solubility in polar solvents. These methods likely extend to this compound, with adjustments to precursor chains .
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-5-12(2,13)10-7-6-9(14-3)8-11(10)15-4/h6-8,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVRTUCJLPQVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-2-butanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to reduction to yield the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-2-butanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-(2,4-dimethoxyphenyl)butanone.
Reduction: Formation of 2-(2,4-dimethoxyphenyl)butane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(2,4-Dimethoxyphenyl)-2-butanol typically involves multi-step organic reactions. Various methods have been reported for its synthesis, including conventional heating and microwave irradiation techniques. These methods not only improve yield but also reduce reaction times, making them more efficient and environmentally friendly.
Table 1: Synthesis Methods and Yields
| Method | Yield (%) |
|---|---|
| Conventional Heating | 70-77 |
| Microwave Irradiation | 90-93 |
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds derived from this structure have shown high scavenging activity against DPPH radicals, with IC50 values indicating strong potential for antioxidant applications in pharmaceuticals .
Anticancer Properties
The compound has been evaluated for its anticancer activities against various human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Studies demonstrate that certain analogs possess potent antiproliferative effects, outperforming standard chemotherapeutic agents like 5-fluorouracil .
Case Study: Anticancer Efficacy
A study reported that specific derivatives of this compound exhibited IC50 values significantly lower than those of established anticancer drugs, suggesting their potential as novel anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Modifications to the phenolic structure can enhance its biological properties, making it a valuable scaffold for drug development .
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased anticancer potency |
| Alkyl substitutions | Enhanced antimicrobial effects |
Potential Therapeutic Uses
Given its diverse biological activities, this compound may have several therapeutic applications:
- Antioxidants : Potential use in dietary supplements or pharmaceuticals aimed at oxidative stress-related conditions.
- Anticancer Agents : Development of new cancer therapies targeting specific pathways in tumor cells.
- Antimicrobials : Formulation of new antibiotics to combat resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of methoxy groups on the phenyl ring enhances its ability to interact with hydrophobic pockets in proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Polarity and Solubility: The 2,4-dimethoxyphenyl group in this compound increases polarity compared to non-methoxy analogues like 4-phenyl-2-butanone (). Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO), whereas biphenyl derivatives (e.g., 2-(4-biphenylyl)-2-propanol) exhibit lower solubility due to extended aromaticity . Amino-substituted analogues (e.g., 2-(dimethylamino)-2-phenylbutan-1-ol) show basicity, enabling salt formation and improved water solubility .
- Crystal Packing and Solid-State Behavior: The herringbone packing observed in 2-[4-(2,6-dimethoxyphenyl)butyl]-1,3-dimethoxybenzene () contrasts with the absence of π-stacking in 1,4-diphenylbutane. This suggests that methoxy groups in this compound may similarly influence solid-state interactions through C–O dipole effects .
Toxicity and Bioactivity
- Toxicity Predictions: Computational models (e.g., GUSAR) applied to triazole-containing dimethoxyphenyl derivatives () predict moderate acute toxicity (LD₅₀ ~300–500 mg/kg). While direct data for this compound is unavailable, its structural similarity suggests comparable toxicity profiles .
- Bioactivity: Hydroxythiazole derivatives with 2,4-dimethoxyphenyl groups () are studied for antimicrobial activity. The butanol analogue’s bioactivity remains unexplored but could leverage similar methoxy-driven interactions .
Biological Activity
2-(2,4-Dimethoxyphenyl)-2-butanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals using the DPPH assay. The results demonstrated a concentration-dependent decrease in DPPH absorbance, indicating strong antioxidant activity.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 25 | 30 |
| 50 | 55 |
| 100 | 85 |
The IC value for this compound was found to be approximately 45 µg/mL, which is comparable to standard antioxidants like ascorbic acid (IC = 35 µg/mL) .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using LPS-stimulated RAW 264.7 macrophages. The compound significantly inhibited nitric oxide (NO) production, with an IC value of 25 µM.
| Compound | IC (µM) | Positive Control (Dexamethasone) |
|---|---|---|
| This compound | 25 | 10 |
This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
3. Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents .
Case Study: Anti-cancer Potential
A study explored the effects of this compound on human cancer cell lines. The compound was tested against MDA-MB-231 breast cancer cells and showed significant cytotoxicity with an IC of 20 µM.
This study highlights the potential of this compound in cancer therapy by inducing apoptosis in cancer cells through oxidative stress mechanisms .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be correlated with its structural features. Modifications in substituents on the aromatic ring or changes in the alkyl chain length may enhance or diminish its biological activities. For instance, compounds with additional hydroxyl groups have shown increased antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
